Ethyl 2-thiophenecarboxylate

Description

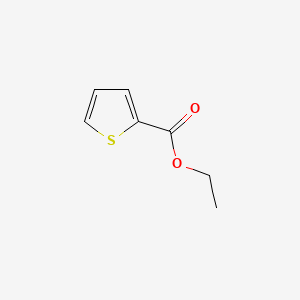

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGZKRJVTIRPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182381 | |

| Record name | Ethyl 2-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2810-04-0 | |

| Record name | Ethyl 2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2810-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002810040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2810-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-THENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE4R4NBV2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-Thiophenecarboxylate: A Comprehensive Technical Guide to its Physical Properties

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-thiophenecarboxylate (CAS No: 2810-04-0), also known as ethyl 2-thenoate, is a heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1] As a derivative of thiophene, a sulfur-containing aromatic heterocycle, this compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] Its unique electronic properties and reactivity, imparted by the thiophene ring, make it a valuable precursor for developing novel therapeutic agents, dyes, and specialty polymers.[1]

A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties are not merely benchmarks; they are critical parameters that dictate the conditions for purification, handling, storage, and reaction scale-up. Furthermore, they serve as the primary indicators of a sample's purity and identity. This guide provides a detailed examination of the key physical and spectroscopic properties of this compound, supported by field-proven methodologies for their verification, to ensure both scientific integrity and practical applicability in a research and development setting.

Section 1: Core Physical and Chemical Identifiers

Precise identification is the foundation of chemical research and development. The fundamental properties of this compound are summarized below. These identifiers are crucial for regulatory compliance, database searches, and accurate documentation.

| Property | Value | Source(s) |

| CAS Number | 2810-04-0 | [2][3][4] |

| Molecular Formula | C₇H₈O₂S | [2][3][5][6] |

| Molecular Weight | 156.20 g/mol | [2][3][5][6] |

| Synonyms | Ethyl 2-thenoate, 2-Thiophenecarboxylic acid ethyl ester, Ethyl thiophene-2-carboxylate | [2][3][4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

Section 2: Physicochemical Properties and Their Significance

The physicochemical properties of a compound are pivotal for its application in synthesis and formulation. They provide insights into the purity of the substance and the optimal conditions for its handling and purification.

Thermal and Optical Properties

Thermal and optical constants are among the most frequently used metrics for the initial assessment of a liquid chemical's identity and purity. Any deviation from the established values can indicate the presence of impurities, such as residual solvents or starting materials.

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Boiling Point | 218 °C | - | a.p. | [1][2] |

| Density | 1.162 g/mL | 25 | - | [7] |

| Refractive Index (n_D) | 1.526 | 20 | - | [7] |

| Flash Point | 88 - 89 °C | - | closed cup | [2][3] |

-

Boiling Point: The boiling point is a critical parameter for purification via distillation. A sharp, constant boiling point during distillation is a strong indicator of a substance's purity. The relatively high boiling point of this compound allows for effective separation from more volatile impurities.

-

Density: As an intrinsic property, density is a reliable and straightforward quality control check.[5] A measured density that deviates from the reference value suggests potential contamination or adulteration.[5]

-

Refractive Index: This is a rapid, non-destructive, and highly sensitive measurement that relates to the composition of a substance. It is an excellent first-pass assessment of purity for incoming materials or synthesized batches, requiring only a small sample volume.

-

Flash Point: The flash point is a crucial safety metric, indicating the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source.[3] A value of 88-89 °C classifies this compound as a combustible liquid, necessitating appropriate storage and handling procedures away from open flames and sparks.[2][3]

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure of this compound—an organic ester with a nonpolar thiophene ring and a polar ester group—allows for a reliable qualitative assessment. It is expected to be miscible with common organic solvents and poorly soluble in water.

| Solvent | Expected Solubility | Rationale |

| Water | Poorly soluble | The hydrophobic thiophene ring and ethyl group dominate the molecule's character, limiting its miscibility with water. |

| Ethanol, Methanol | Soluble | The compound can engage in hydrogen bonding via its ester oxygen atoms and will readily dissolve in polar protic solvents. |

| Acetone, Ethyl Acetate | Soluble | The polarity of the ester group allows for miscibility with polar aprotic solvents. |

| Dichloromethane, Chloroform | Soluble | Expected to be fully miscible due to favorable dipole-dipole interactions. |

| Toluene, Hexanes | Soluble | The nonpolar thiophene ring and alkyl chain allow for solubility in nonpolar solvents. |

This profile is based on general chemical principles. It is always best practice to perform a small-scale solubility test before preparing large-volume solutions.

Section 3: Spectroscopic Characterization

Spectroscopy is the definitive method for confirming the molecular structure and identity of a compound. The following data provides a spectroscopic fingerprint for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the functional groups present in the molecule. For this compound, the key absorptions confirm the presence of the ester group and the aromatic thiophene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (thiophene ring) |

| ~2980 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1710 - 1720 | Strong, Sharp | C=O stretch (ester carbonyl) |

| ~1528, 1413, 1354 | Medium | C=C stretching vibrations (thiophene ring) |

| ~1250, 1100 | Strong | C-O stretch (ester) |

The most diagnostic peak is the strong, sharp absorption around 1710-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) group in an aromatic ester.[7][8][9][10] The presence of C-H stretching vibrations just above 3000 cm⁻¹ is indicative of the aromatic thiophene ring.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum shows distinct signals for each unique proton environment in the molecule. The aromatic protons of the thiophene ring appear in the downfield region, while the ethyl group protons are found upfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet of doublets | 1H | H5 (proton on thiophene ring adjacent to sulfur) |

| ~7.5 | Doublet of doublets | 1H | H3 (proton on thiophene ring adjacent to ester) |

| ~7.1 | Doublet of doublets | 1H | H4 (proton on thiophene ring between H3 and H5) |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The coupling patterns (multiplicities) are key identifiers.

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C =O (ester carbonyl) |

| ~134 | C 2 (thiophene ring, attached to ester) |

| ~133 | C 5 (thiophene ring) |

| ~132 | C 3 (thiophene ring) |

| ~128 | C 4 (thiophene ring) |

| ~61 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Note: The specific assignments of the thiophene ring carbons can be confirmed with advanced 2D NMR techniques.

Section 4: Quality Control and Experimental Verification

To ensure the integrity of experimental results, the physical properties of starting materials must be rigorously verified. The following protocols are standard, self-validating procedures for confirming the identity and purity of a liquid sample like this compound.

Workflow for Incoming Material Verification

The following diagram illustrates a logical workflow for the quality control assessment of a new batch of this compound. This systematic approach ensures that material meets specifications before being committed to a reaction.

Caption: QC Workflow for this compound

Protocol: Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes and is a standard technique for determining the boiling point of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a rapid and continuous stream of bubbles emerges from a submerged capillary tube, and is precisely recorded at the moment the bubbling stops and the liquid begins to re-enter the capillary upon cooling.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (0-250 °C)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

Preparation: Attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the bulb of the thermometer.

-

Sample Addition: Add approximately 0.5 mL of this compound to the test tube.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the liquid.

-

Assembly: Clamp the thermometer assembly in the Thiele tube or oil bath, ensuring the heat-transfer medium is above the level of the sample but below the opening of the test tube.

-

Heating: Gently heat the side arm of the Thiele tube or the oil bath.[11] The temperature should rise at a rate of 5-10 °C per minute.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.

-

Measurement: Remove the heat source. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] Record this temperature.

-

Validation: For a pure compound, the boiling point should be sharp. A boiling range of more than 2-3 °C suggests the presence of impurities.

Protocol: Refractive Index Measurement

This protocol describes the use of an Abbe refractometer, a standard instrument for this measurement.

Principle: The refractive index is determined by measuring the critical angle of total internal reflection of light as it passes through a thin film of the sample sandwiched between two prisms.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath (set to 20.0 °C)

-

Disposable pipette

-

Soft lens tissue

-

Solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

Calibration Check: Ensure the instrument is calibrated. Place a few drops of distilled water onto the prism. The reading should be 1.3330 at 20.0 °C. Adjust if necessary using the calibration screw. This step ensures the trustworthiness of the measurement.

-

Prism Cleaning: Open the hinged prisms and clean both the upper and lower surfaces with a soft tissue moistened with ethanol or acetone, followed by a dry tissue. The prisms are delicate and must not be scratched.

-

Sample Application: Using a clean pipette, place 2-3 drops of this compound onto the center of the lower prism.

-

Closing the Prism: Gently close the upper prism and lock it. The liquid should form a thin, uniform film without air bubbles.

-

Focusing: Turn on the light source. Look through the eyepiece and adjust it until the crosshairs are in sharp focus.

-

Measurement: Turn the coarse adjustment knob until the light/dark boundary line appears in the field of view.

-

Dispersion Correction: The boundary may appear as a colored band. Turn the compensator dial until the boundary becomes a sharp, black-and-white line.

-

Final Alignment: Carefully turn the fine adjustment knob to center the sharp boundary line exactly on the intersection of the crosshairs.

-

Reading: Depress the display switch (if applicable) and read the refractive index from the scale to four decimal places. Record the temperature from the thermometer on the instrument.

-

Cleaning: Immediately after the measurement, open the prisms and clean them thoroughly as described in step 2.

Protocol: Density Determination

This protocol uses a pycnometer, which is a flask with a precise, known volume, for accurate density measurement.

Principle: Density is calculated from the mass of the liquid divided by the known volume of the pycnometer. Accurate mass measurements are critical.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper

-

Analytical balance (readable to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Determine Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on the analytical balance and record the mass (m₁).

-

Fill with Sample: Fill the pycnometer with this compound. Insert the stopper carefully, allowing excess liquid to exit through the capillary in the stopper. This ensures the volume is exactly that of the pycnometer.

-

Equilibrate Temperature: Place the filled pycnometer in a constant temperature bath set to 25.0 °C until the liquid has reached thermal equilibrium. Check that the liquid level is at the top of the capillary.

-

Determine Mass of Full Pycnometer: Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Determine Mass of Water (Calibration): Repeat steps 1-4 using distilled water, for which the density is known precisely at 25.0 °C (0.99704 g/mL). Record the mass of the empty (m₁) and water-filled (m₃) pycnometer.

-

Calculations:

-

Volume of Pycnometer (V): V = (m₃ - m₁) / ρ_water

-

Mass of Sample (m_sample): m_sample = m₂ - m₁

-

Density of Sample (ρ_sample): ρ_sample = m_sample / V

-

-

Validation: The use of a calibrated pycnometer and an analytical balance provides a highly accurate and reliable density value, serving as a robust quality control metric.

Conclusion

The physical and spectroscopic properties of this compound are integral to its identity, purity, and application in scientific research. The data and protocols presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently handle, characterize, and utilize this important chemical intermediate. Adherence to systematic verification workflows, grounded in precise experimental techniques, upholds the principles of scientific integrity and ensures the generation of reliable and reproducible data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2810-04-0 | TCI AMERICA [tcichemicals.com]

- 3. Thiophene-2-carboxylic acid ethyl ester (CAS 2810-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Ethyl Thiophene-2-carboxylate | LGC Standards [lgcstandards.com]

- 5. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 6. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 2-Thiophenecarboxylate (CAS 2810-04-0)

Foreword: The Unassuming Workhorse of Heterocyclic Chemistry

In the vast landscape of organic synthesis, certain molecules, while not always in the spotlight, serve as indispensable workhorses, enabling the construction of complex and biologically significant structures. Ethyl 2-thiophenecarboxylate, bearing the CAS number 2810-04-0, is a prime example of such a foundational building block. Its unique electronic properties, conferred by the sulfur-containing aromatic thiophene ring, make it a versatile precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties to its practical applications, backed by field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is paramount for its effective use in synthesis and analysis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristically aromatic odor.[1][2] Its key properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 2810-04-0 | [2] |

| Molecular Formula | C₇H₈O₂S | [2] |

| Molecular Weight | 156.20 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 218 °C (lit.) | [2] |

| Density | 1.162 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.526 (lit.) | [2] |

| Flash Point | 192 °F (88.9 °C) | [2] |

| Solubility | Insoluble in water | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the characteristic spectral data.

| Spectroscopy | Key Peaks and Assignments | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.78 (dd, J = 3.8, 1.2 Hz, 1H, H5), 7.52 (dd, J = 5.0, 1.2 Hz, 1H, H3), 7.10 (dd, J = 5.0, 3.8 Hz, 1H, H4), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.37 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | [1][4] |

| ¹³C NMR (CDCl₃) | δ 162.5 (C=O), 134.1 (C2), 133.5 (C5), 132.5 (C3), 127.9 (C4), 61.2 (-OCH₂CH₃), 14.3 (-OCH₂CH₃) | [4][5] |

| Infrared (IR) | ν 3100-3000 cm⁻¹ (aromatic C-H stretch), 2980-2850 cm⁻¹ (aliphatic C-H stretch), 1710 cm⁻¹ (C=O stretch, strong), 1528, 1413, 1354 cm⁻¹ (C=C aromatic ring stretch), 1284 cm⁻¹ (C-O stretch), 786 cm⁻¹ (C-S stretch) | |

| Mass Spectrometry (MS) | m/z 156 (M⁺), 128, 111, 83 | [6] |

Synthesis and Purification: From Carboxylic Acid to Ester

The most common and industrially viable method for the preparation of this compound is the Fischer esterification of 2-thiophenecarboxylic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[7][8][9] This is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 3. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound(2810-04-0) 13C NMR [m.chemicalbook.com]

- 6. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Ethyl 2-Thiophenecarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-thiophenecarboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1] Its unique thiophene ring structure imparts distinct chemical reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides an in-depth overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its relevance to research and drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. This section details the key identifiers and characteristics of this compound.

Molecular Formula and Weight

The chemical formula and molecular weight are foundational to any chemical synthesis and analysis.

Chemical Structure and Identifiers

The structural arrangement and standardized identifiers are critical for unambiguous identification and literature searches.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of this compound are essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow clear liquid | [1][6] |

| Density | 1.162 g/mL at 25 °C | [5][9] |

| Boiling Point | 218 °C | [1][5][10] |

| Flash Point | 192 °F (89 °C) | [9][10] |

| Refractive Index | n20/D 1.526 | [5][9] |

| Storage | Room temperature, protect from light | [2][9] |

Synthesis and Reactivity

This compound is typically synthesized through the esterification of 2-thiophenecarboxylic acid. This section explores a common synthetic route and the underlying reactivity of the thiophene core.

General Synthesis Protocol

A prevalent method for synthesizing thiophene carboxylates involves a one-pot condensation reaction, often referred to as the Gewald reaction, particularly for aminothiophene derivatives.[11] For the synthesis of 2-thiophenecarboxylic acid esters, a reaction involving thiophene, carbon tetrachloride, and an alcohol in the presence of a catalyst can be employed.[12]

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

A detailed, generalized laboratory procedure for the synthesis of thiophene-2-carboxylic acid from 2-bromothiophene is described in the patent literature, which involves the formation of a malonate intermediate followed by saponification and decarboxylation.[13]

Reactivity of the Thiophene Moiety

The thiophene ring in this compound is an electron-rich aromatic system. This characteristic makes it susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation.[14] The presence of the electron-withdrawing ethyl carboxylate group at the 2-position deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 5-position.

Applications in Drug Discovery and Development

The thiophene scaffold is a prominent feature in numerous biologically active compounds, and this compound serves as a key starting material for their synthesis.[1][14][15]

Versatile Building Block

This compound is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Thiophene derivatives have demonstrated a wide range of pharmacological activities, including:

-

Antidiabetic[17]

The structural diversity that can be achieved by modifying the thiophene core makes it an attractive scaffold for medicinal chemists.[16]

Case Study: Thiophene Carboxamide Derivatives

A notable class of compounds derived from thiophene carboxylic acids are the thiophene carboxamides. These compounds have shown significant potential in various therapeutic areas.[16] The synthesis of N-substituted thiophene carboxamides often involves the coupling of a thiophene carboxylic acid with an appropriate amine, a reaction for which this compound can be a precursor after hydrolysis to the corresponding carboxylic acid.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure. ChemicalBook provides reference spectra for this compound.[18]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the C=O of the ester and the characteristic vibrations of the thiophene ring. The NIST Chemistry WebBook contains IR spectral data for this compound.[8]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The NIST Chemistry WebBook also provides mass spectrum data.[4][8]

Chromatographic Purity Assessment

Chromatographic methods are used to determine the purity of the compound.

-

Gas Chromatography (GC): GC is a common method for assessing the purity of volatile compounds like this compound, with suppliers often specifying a purity of ≥98%.[1]

Workflow for Analytical Characterization:

Caption: Standard analytical workflow for the characterization of this compound.

Conclusion

This compound is a cornerstone molecule in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the versatile reactivity of the thiophene ring, make it an invaluable precursor for the synthesis of a diverse range of functional molecules. For researchers and professionals in drug development, a comprehensive understanding of this compound's characteristics and synthetic utility is essential for the design and creation of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 2810-04-0 | TCI AMERICA [tcichemicals.com]

- 7. Ethyl Thiophene-2-carboxylate | LGC Standards [lgcstandards.com]

- 8. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 9. This compound CAS#: 2810-04-0 [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 14. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound(2810-04-0) 13C NMR [m.chemicalbook.com]

A Guide to the Spectroscopic Characterization of Ethyl 2-Thiophenecarboxylate

Introduction

Ethyl 2-thiophenecarboxylate (CAS No. 2810-04-0) is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its thiophene core, an aromatic five-membered ring containing a sulfur atom, imparts unique electronic properties and reactivity that are exploited in the development of novel compounds. Precise structural confirmation and purity assessment of this intermediate are critical for ensuring the integrity and success of subsequent synthetic steps.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data points to provide a field-proven perspective on why the spectra appear as they do, thereby offering a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

To understand the spectroscopic output, we must first consider the molecule's structure. This compound consists of a thiophene ring substituted at the C2 position with an ethyl ester group. The aromaticity of the thiophene ring and the strong electron-withdrawing nature of the ester functionality create a distinct electronic environment, which is directly reflected in the NMR, IR, and MS data.

Below is the annotated structure of this compound. The numbering convention used here will be applied throughout this guide for spectral assignments.

References

Solubility Profile of Ethyl 2-Thiophenecarboxylate in Common Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-thiophenecarboxylate is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its reactivity, driven by the unique thiophene ring structure, makes it a valuable intermediate for developing novel compounds.[1] Despite its widespread use, a comprehensive, publicly available dataset on its solubility in common organic solvents is notably scarce. This guide addresses this critical knowledge gap. We will dissect the molecular structure of this compound to predict its solubility based on fundamental chemical principles. More importantly, this document provides a robust, step-by-step experimental protocol for researchers to precisely determine its solubility in any solvent of interest. This work aims to empower scientists and drug development professionals with the theoretical understanding and practical tools necessary to effectively utilize this compound in their research endeavors, from reaction design and purification to formulation and screening.

Introduction: The Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its application and handling in a laboratory and industrial setting. For a synthetic intermediate like this compound, understanding its solubility is paramount for several reasons:

-

Reaction Design: Choosing an appropriate solvent that dissolves all reactants is crucial for achieving optimal reaction kinetics and yield.

-

Purification: Techniques like crystallization and chromatography are entirely dependent on differential solubility of the target compound and impurities in various solvent systems.[2]

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors in various excipients and solvent systems is a critical factor for bioavailability and delivery.

-

High-Throughput Screening (HTS): Compound libraries are typically stored in solvents like DMSO. Ensuring a compound remains in solution is essential for accurate and reliable screening results.[3]

This guide provides a foundational understanding of the solubility characteristics of this compound, moving from theoretical prediction to practical, empirical determination.

Molecular Structure and Physicochemical Properties

The solubility behavior of a molecule is intrinsically linked to its structure. This compound (C₇H₈O₂S) is composed of a heterocyclic aromatic thiophene ring attached to an ethyl ester functional group.[4][5]

-

Thiophene Ring: This five-membered aromatic ring containing a sulfur atom is relatively nonpolar, contributing to its solubility in less polar environments.

-

Ethyl Ester Group (-COOEt): This is a polar functional group. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, and the C=O bond creates a significant dipole moment.

This combination of a nonpolar aromatic ring and a polar ester group results in a molecule of moderate overall polarity . It lacks a hydrogen bond donor (like an -OH or -NH group), which limits its ability to self-associate via hydrogen bonding but allows it to accept hydrogen bonds from protic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2810-04-0 | [1][6] |

| Molecular Formula | C₇H₈O₂S | [1][7] |

| Molecular Weight | 156.20 g/mol | [1][8] |

| Appearance | Colorless to light yellow clear liquid | [1][6] |

| Density | 1.162 g/mL at 25 °C | [6][7] |

| Boiling Point | 218 °C | [6][7] |

| Flash Point | 89 °C (192 °F) | [7][9] |

| Refractive Index (n20/D) | 1.526 | [6][7] |

| Water Solubility | No data available |[9] |

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2] Based on the moderately polar nature of this compound, we can predict its qualitative solubility across a range of common laboratory solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Nonpolar | Hexane, Cyclohexane | Low to Sparingly Soluble | The molecule's polarity from the ester group is too high to be fully compatible with purely nonpolar aliphatic solvents. |

| Moderately Nonpolar | Toluene, Diethyl Ether | Soluble to Highly Soluble | These solvents can interact favorably with both the nonpolar thiophene ring and accommodate the polar ester group. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Highly Soluble / Miscible | The polarity and dipole-dipole interactions of these solvents closely match those of the solute, leading to strong solvation. |

| Polar Protic | Ethanol, Methanol | Highly Soluble / Miscible | The ester group can act as a hydrogen bond acceptor with the solvent's hydroxyl group, promoting strong interactions. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highly Soluble / Miscible | These are powerful, highly polar solvents capable of dissolving a very wide range of organic compounds.[10] |

| Aqueous | Water | Very Low / Insoluble | The molecule is predominantly organic and lacks strong hydrogen bonding capabilities to overcome the cohesive energy of water. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published quantitative data, empirical determination is essential. The isothermal shake-flask method is a gold-standard technique for reliably measuring the solubility of a compound at a specific temperature.[11] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

The Experimental Workflow

The process involves creating a saturated solution, allowing it to reach equilibrium, separating the excess solid/liquid, and quantifying the dissolved solute in the liquid phase.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)[1]

-

Solvent of interest (HPLC grade or higher)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. "Excess" is critical; a visible amount of undissolved liquid phase must remain after equilibration. A good starting point is ~1 mL of solute to 5 mL of solvent.

-

Causality: Adding excess solute ensures that the solvent becomes fully saturated, which is the definition of solubility at equilibrium.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or stirrer set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the mixture for a minimum of 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.

-

Causality: Constant temperature is vital as solubility is temperature-dependent. Prolonged agitation ensures the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle.

-

Carefully draw the clear, saturated supernatant into a syringe.

-

Attach a syringe filter and dispense the clear filtrate into a clean, tared vial. This step removes any microscopic undissolved droplets.

-

Causality: This step is the most critical for accuracy. Any transfer of undissolved solute will lead to a gross overestimation of solubility. The filter's material must be chemically compatible with the solvent.

-

-

Quantification:

-

Accurately weigh the collected filtrate, then use the solvent's density to determine the volume.

-

Prepare a stock solution of this compound with a known concentration in the chosen solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards using a suitable analytical method (e.g., HPLC-UV) to generate a standard curve (Absorbance vs. Concentration).

-

Accurately dilute a known volume of the filtrate to fall within the linear range of the standard curve.

-

Analyze the diluted filtrate and use the standard curve to determine its concentration.

-

Back-calculate to find the concentration in the original, undiluted filtrate. This value is the solubility.

-

Causality: A multi-point calibration curve ensures the analytical measurement is accurate and precise. Diluting the sample into the linear dynamic range of the detector is fundamental for valid quantification.[11]

-

Advanced Solubility Prediction Models

For drug development professionals, experimental determination can be time-consuming. In silico tools are often used for rapid screening.[12] Quantitative Structure-Property Relationship (QSPR) models use machine learning algorithms to correlate molecular features (descriptors) with properties like solubility.[13][14] Thermodynamic models like COSMO-RS and UNIFAC can also provide predictions, though their accuracy can vary for complex molecules.[12][15] While a deep dive into these models is beyond the scope of this guide, researchers should be aware of their existence as powerful tools for prioritizing experiments and screening solvents.[16]

Conclusion

This compound is a moderately polar compound whose solubility profile is dictated by its thiophene and ethyl ester moieties. It is predicted to be highly soluble in a wide range of common polar aprotic and protic organic solvents, with lower solubility in nonpolar and aqueous media. Due to a significant lack of published quantitative data, the robust, self-validating experimental protocol provided in this guide is the most trustworthy method for determining its precise solubility. This foundational knowledge is indispensable for researchers in organic synthesis and drug development, enabling more efficient process design, purification, and formulation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 5. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 2810-04-0 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. echemi.com [echemi.com]

- 15. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Thiophenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-thiophenecarboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the prevalent synthetic methodologies, with a particular focus on the Fischer esterification of 2-thiophenecarboxylic acid. It offers a detailed, step-by-step protocol and explores the underlying reaction mechanism. Furthermore, this guide outlines a rigorous characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). The integration of these methods provides a self-validating system to confirm the identity, purity, and structural integrity of the synthesized compound.

Introduction: The Significance of this compound

Thiophene and its derivatives are a prominent class of heterocyclic compounds that occupy a central role in synthetic organic and medicinal chemistry.[3] These sulfur-containing five-membered rings are key structural motifs in a wide array of pharmacologically active molecules and functional materials.[3][4][5] Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[3][4]

This compound (CAS No: 2810-04-0), a stable, colorless to light yellow liquid, serves as a crucial intermediate in the synthesis of more complex molecules.[2][6] Its unique electronic and structural profile, conferred by the thiophene ring, makes it a valuable building block for the development of novel therapeutic agents and specialized polymers.[2][7] The ester functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.[7]

Synthesis of this compound via Fischer Esterification

The most common and economically viable method for the preparation of this compound is the Fischer esterification of 2-thiophenecarboxylic acid with ethanol in the presence of an acid catalyst.[8][9][10] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[8][10][11]

Underlying Principles and Causality

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction.[12] The reaction mechanism involves several key steps, each with a specific purpose:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[9][12]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9][10][12]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[9][11]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9][11]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[9][12]

The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical to ensure a sufficient concentration of the protonated carboxylic acid to initiate the reaction.[8][9] Using ethanol in large excess serves as both a reactant and the solvent, shifting the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[8]

Experimental Protocol

Materials:

-

2-Thiophenecarboxylic acid (ReagentPlus®, ≥99%)[13]

-

Absolute Ethanol (ACS grade)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (ACS grade)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenecarboxylic acid in an excess of absolute ethanol (typically a 5-10 fold molar excess).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with deionized water and a saturated solution of sodium bicarbonate to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved during the bicarbonate wash. Vent the separatory funnel frequently.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Final Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.[14]

Safety Considerations

-

Always work in a well-ventilated fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

-

Handle concentrated sulfuric acid with extreme care as it is highly corrosive.[16]

-

Avoid inhalation of vapors and contact with skin and eyes.[15]

-

In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.[15][16]

Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and three distinct signals in the aromatic region for the thiophene ring protons.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound will show distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the four carbons of the thiophene ring.[17][18]

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5 | ~7.8 | dd | 1H | Thiophene ring |

| H-3 | ~7.6 | dd | 1H | Thiophene ring |

| H-4 | ~7.1 | t | 1H | Thiophene ring |

| -OCH₂CH₃ | ~4.3 | q | 2H | Methylene |

| -OCH₂CH₃ | ~1.3 | t | 3H | Methyl |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~162 | Carbonyl |

| C-2 | ~134 | Thiophene ring |

| C-5 | ~133 | Thiophene ring |

| C-3 | ~132 | Thiophene ring |

| C-4 | ~128 | Thiophene ring |

| -OCH₂CH₃ | ~61 | Methylene |

| -OCH₂CH₃ | ~14 | Methyl |

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[19]

-

C-H stretching vibrations of the thiophene ring in the region of 3100-3000 cm⁻¹ .

-

C-O stretching vibrations in the region of 1300-1000 cm⁻¹ .[19]

-

C-S stretching vibrations typically observed between 710 and 687 cm⁻¹ .

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₈O₂S), the molecular weight is 156.20 g/mol .[6][20][21][22] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156.

Chromatographic Analysis

Gas chromatography is a powerful technique for assessing the purity of volatile compounds. A single, sharp peak in the gas chromatogram of the synthesized this compound, when compared to a standard, confirms its purity. The retention time can also be used for identification. TCI Chemicals specifies a purity of >98.0% by GC for their commercial product.

Visualizing the Workflow and Relationships

Synthesis Workflow

Caption: Fischer Esterification Synthesis of this compound.

Characterization Interconnectivity

Caption: Interrelation of Analytical Techniques for Characterization.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined Fischer esterification protocol and employing the comprehensive suite of analytical techniques, researchers can confidently prepare and validate this important chemical intermediate. The principles and methodologies described herein are foundational for scientists and professionals engaged in drug discovery and development, where the purity and structural integrity of building blocks are paramount.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound CAS#: 2810-04-0 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. 2-噻吩甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. This compound(2810-04-0) 13C NMR spectrum [chemicalbook.com]

- 18. academic.oup.com [academic.oup.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 21. Ethyl Thiophene-2-carboxylate | LGC Standards [lgcstandards.com]

- 22. scbt.com [scbt.com]

Reactivity of the thiophene ring in ethyl 2-thiophenecarboxylate

An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in Ethyl 2-Thiophenecarboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthetic utility is dictated by the nuanced reactivity of the thiophene ring, which is fundamentally modulated by the electronic influence of the C2-ethyl carboxylate substituent. This guide provides a comprehensive exploration of the core principles governing the reactivity of this molecule. We will dissect the interplay between the inherent aromaticity of the thiophene nucleus and the deactivating, meta-directing nature of the ester group in electrophilic aromatic substitution. Furthermore, we will examine how this same substituent activates the ring toward nucleophilic aromatic substitution and facilitates modern synthetic transformations such as directed metalation and cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also field-proven experimental protocols to effectively harness the synthetic potential of this compound.

Electronic Structure: The Foundation of Reactivity

The thiophene ring is a five-membered aromatic heterocycle analogous to benzene.[2] Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, a system that conforms to Hückel's rule (4n+2 π electrons, where n=1).[3] Unlike benzene, the sulfur heteroatom contributes a lone pair to the aromatic sextet, which leads to a higher electron density at the carbon atoms compared to benzene, making thiophene inherently more reactive towards electrophiles.[3] The order of aromaticity among common five-membered heterocycles is generally considered to be thiophene > pyrrole > furan, which is inversely related to the electronegativity of the heteroatom.[3]

The introduction of an ethyl carboxylate group at the C2 position dramatically alters this electronic landscape. This substituent functions as a potent electron-withdrawing group (EWG) through two primary mechanisms:

-

Negative Inductive Effect (-I): The electronegative oxygen atoms of the ester pull electron density away from the ring through the sigma bond framework.

-

Negative Mesomeric Effect (-M) / Resonance: The carbonyl group can withdraw π-electron density from the ring via resonance, delocalizing it onto the oxygen atom.

This net withdrawal of electron density has two major consequences for the reactivity of the thiophene ring:

-

Deactivation towards Electrophiles: The ring is significantly less nucleophilic than unsubstituted thiophene, rendering it less reactive in electrophilic aromatic substitution (SEAr) reactions.

-

Activation towards Nucleophiles: The electron deficiency makes the ring more susceptible to attack by nucleophiles, particularly in nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present.

The influence of the C2-ester on electron distribution and the preferred sites of reaction can be visualized through resonance structures.

Electrophilic Aromatic Substitution (SEAr): A Tale of Deactivation and Regioselectivity

While the C2-ester group deactivates the thiophene ring, electrophilic substitution remains a viable and crucial pathway for functionalization. The reaction proceeds via the classical SEAr mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion.[4] The stability of this intermediate dictates the regiochemical outcome.

Directing Effects of the C2-Ester

The ethyl carboxylate group directs incoming electrophiles primarily to the C5 position . Attack at C5 results in a resonance-stabilized sigma complex where the positive charge is delocalized across the ring without placing it on the carbon atom directly attached to the deactivating ester group. Attack at C3 and C4 is less favorable as it leads to less stable intermediates. Attack at the C5 position is therefore kinetically and thermodynamically favored.

Diagram 1: General Mechanism of Electrophilic Aromatic Substitution

A DOT script visualizing the SEAr mechanism on this compound, highlighting the preferential attack at the C5 position.

Caption: Figure 1. SEAr on this compound.

Key SEAr Reactions and Protocols

The harsher conditions often required for these reactions, compared to unsubstituted thiophene, must be carefully managed to avoid side reactions or degradation.

Table 1: Regioselectivity in Electrophilic Substitution of this compound

| Reaction | Reagents | Major Product | Typical Yield |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromo derivative | >90% |

| Nitration | Fuming HNO₃, Acetic Anhydride | 5-Nitro derivative | ~70-80% |

| Acylation | Acetyl Chloride, AlCl₃, Dichloromethane (DCM) | 5-Acetyl derivative | ~60-75% |

Experimental Protocol 1: Regioselective Bromination

This protocol details the synthesis of ethyl 5-bromo-2-thiophenecarboxylate, a versatile intermediate for cross-coupling reactions.

Objective: To selectively introduce a bromine atom at the C5 position of this compound.

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (solvent)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Dissolve this compound in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Add N-Bromosuccinimide in one portion to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove the succinimide byproduct.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield ethyl 5-bromo-2-thiophenecarboxylate as a colorless to pale yellow oil.

Causality: The use of NBS provides a low concentration of electrophilic bromine, which enhances selectivity and minimizes side reactions compared to using liquid bromine (Br₂). Acetonitrile is a suitable polar aprotic solvent for this transformation. Refluxing provides the necessary activation energy to overcome the deactivating effect of the ester group.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electron Deficiency

The electron-withdrawing nature of the C2-ester group is highly advantageous for SNAr reactions. It activates the ring by stabilizing the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction. For SNAr to occur, a good leaving group (typically a halide or a nitro group) must be present on the ring, usually at a position activated by the ester (e.g., C3 or C5).

A computational study on related systems shows that the SNAr reaction follows a stepwise pathway where the nucleophile first adds to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity.[5][6]

Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution

A DOT script visualizing the SNAr mechanism, showing the formation of the stabilizing Meisenheimer complex.

Caption: Figure 2. SNAr on an Activated Thiophene Ring.

Experimental Protocol 2: SNAr with a Thiolate Nucleophile

This protocol describes a reaction where a nitro group is displaced by a thiolate, a common strategy in the synthesis of complex heterocyclic systems.[7][8]

Objective: To synthesize an ethyl 3-(alkylthio)-2-thiophenecarboxylate derivative from an ethyl 3-nitro-2-thiophenecarboxylate precursor.

Materials:

-

Ethyl 3-nitro-2-thiophenecarboxylate (1.0 eq)

-

Alkyl thiol (e.g., ethyl thioglycolate) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) (solvent)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a stirred solution of the alkyl thiol in DMF, add potassium carbonate portion-wise at room temperature. This in-situ formation of the thiolate nucleophile is crucial.

-

Add the ethyl 3-nitro-2-thiophenecarboxylate substrate to the reaction mixture.

-

Heat the mixture to 60-80°C and monitor the reaction by TLC. The reaction progress is often indicated by a color change as the nitro-containing starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkylthio)thiophene derivative.

Causality: The nitro group at the C3 position is a strong electron-withdrawing group and an excellent leaving group for SNAr. The reaction is activated by the C2-ester. K₂CO₃ is a suitable base to deprotonate the thiol, generating the potent thiolate nucleophile. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the thiolate.

Modern Synthetic Applications: Metalation and Cross-Coupling

The regiochemistry of this compound can be further controlled and exploited through metalation and palladium-catalyzed cross-coupling reactions. These methods have become indispensable for constructing complex molecules.

Directed Lithiation and Halogen-Metal Exchange

While the C5 proton is the most acidic, direct deprotonation can be challenging. A more reliable strategy involves halogen-metal exchange. Starting with the ethyl 5-bromo-2-thiophenecarboxylate (synthesized in Protocol 1), treatment with an organolithium reagent like n-butyllithium at low temperature generates the 5-lithio species. This powerful nucleophile can then be quenched with a wide variety of electrophiles.

Palladium-Catalyzed Cross-Coupling

Ethyl 5-bromo-2-thiophenecarboxylate is an excellent substrate for cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position. A modular strategy using sequential halogenation and palladium coupling reactions allows for the arylation of each position on the ring, showcasing the ester group's role in directing these transformations.[9]

Diagram 3: Synthetic Workflow via Cross-Coupling

A DOT script illustrating a typical synthetic sequence from bromination to a Suzuki cross-coupling reaction.

Caption: Figure 3. Workflow for C5-Arylation.

Conclusion

The reactivity of the thiophene ring in this compound is a finely balanced interplay of the ring's inherent aromaticity and the strong electronic influence of the C2-ester substituent. This group deactivates the ring towards electrophilic attack, directing substitution almost exclusively to the C5 position. Conversely, it activates the ring for nucleophilic aromatic substitution, enabling the displacement of leaving groups at activated positions. The strategic functionalization of this molecule, particularly through halogenation followed by modern palladium-catalyzed cross-coupling reactions, provides a powerful and modular platform for the synthesis of a diverse array of complex organic molecules. A thorough understanding of these reactivity principles is essential for any scientist aiming to leverage this versatile building block in pharmaceutical, agrochemical, or materials science research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Modular strategy enables arylation at every thiophene ring position for drugs and polymers | Chemistry World [chemistryworld.com]

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-Thiophenecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, represents a cornerstone in the landscape of medicinal chemistry. Its unique electronic properties and structural versatility have made it a "privileged scaffold," frequently incorporated into a vast array of therapeutic agents.[1] Ethyl 2-thiophenecarboxylate, as a key derivative, serves as a versatile building block for the synthesis of novel compounds with significant pharmacological potential.[2] This guide provides a comprehensive exploration of the diverse biological activities exhibited by this compound derivatives, offering in-depth technical insights into their antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) findings to empower researchers in the pursuit of novel therapeutics.

I. Antimicrobial Activity: Combating Microbial Resistance with Thiophene Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens, including multidrug-resistant strains.[3][4]

A. Causality Behind Experimental Choices in Antimicrobial Screening

The initial assessment of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. This is a crucial first step as it provides a quantitative measure of a compound's potency. The broth microdilution method is a widely accepted and standardized technique for MIC determination due to its efficiency and reproducibility.[5][6]

B. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of synthesized this compound derivatives against various bacterial strains.[5][6][7][8]

Materials:

-

Synthesized thiophene compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

-

Positive control (standard antibiotic, e.g., Gentamicin, Ampicillin)

-

Negative control (broth only)

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row to be tested.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Culture the test microorganisms overnight in MHB. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including the positive control wells. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

C. Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. For instance, the introduction of pyridine side chains has been shown to enhance antimicrobial activity.[4][9] Furthermore, the presence of a 4-chlorophenylaminoacryloyl moiety or a triazolo[3,4-c]triazine moiety has been linked to potent antifungal activity against Aspergillus fumigatus.[10]

D. Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

| Compound Type | Target Microorganism | MIC Range | Reference |

| Pyridine-substituted thiophenes | Various bacteria | Comparable to Ampicillin & Gentamicin | [4][9] |

| Thiophene with 4-chlorophenylaminoacryloyl moiety | Aspergillus fumigatus | More potent than Amphotericin B | [10] |

| Thiophene with triazolo[3,4-c]triazine moiety | Aspergillus fumigatus | More potent than Amphotericin B | [10] |

| Pyridine-substituted thiophene | Syncephalastrum racemosum | Higher activity than Amphotericin B | [10] |

II. Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][12]

A. Rationale for Targeting COX and LOX Enzymes